Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine

physicochemical property optimization drug-likeness tuning amine basicity modulation

This polysubstituted pyridine delivers three orthogonal handles that no single commercial analog replicates: a 5-bromo cross‑coupling site, a 3,3‑difluoroazetidine ring that lowers amine pKa by ≈3 units while tuning LogP, and a 4‑methyl group for steric modulation. It is the core intermediate behind the picomolar GOAT inhibitor Example 129 (Boehringer Ingelheim), designed for rapid Suzuki diversification to explore P2–P4 pockets. The same scaffold is explicitly claimed in Eisai FGFR kinase patents and Hoffmann‑La Roche CB2 agonist programs. For parallel library synthesis and CNS‑penetrant candidate optimization, this compound provides a validated, literature‑backed entry point.

Molecular Formula C9H9BrF2N2
Molecular Weight 263.08 g/mol
Cat. No. B8152008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine
Molecular FormulaC9H9BrF2N2
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)N2CC(C2)(F)F
InChIInChI=1S/C9H9BrF2N2/c1-6-2-8(13-3-7(6)10)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3
InChIKeyMSMJLXXTTFJQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine – A Strategic Heterocyclic Building Block for Drug Discovery


5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine (CAS 2804663-49-6, MF C₉H₉BrF₂N₂, MW 263.08) is a polysubstituted pyridine derivative that incorporates a 3,3-difluoroazetidin-1-yl moiety at the C2 position, a bromine atom at C5, and a methyl group at C4 . The compound is primarily utilized as a late-stage synthetic building block in medicinal chemistry programs targeting ghrelin O-acyltransferase (GOAT), cannabinoid CB2 receptors, and FGFR kinases, where the difluoroazetidine ring serves as a conformationally constrained, metabolically modulated amine surrogate [1][2]. Its three orthogonal functional handles—an aryl bromide for cross-coupling, a fluorinated azetidine for physicochemical tuning, and a methyl substituent for steric modulation—make it a versatile intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration [3].

Why Generic Substitution Fails: The Quantifiable Differentiation of 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine vs. Closest Analogs


The compound's value for scientific procurement rests on a confluence of three structural features—the 5-bromo handle, the 3,3-difluoroazetidine ring, and the 4-methyl group—that cannot be reproduced by any single commercially available analog. The non-fluorinated analog 2-(azetidin-1-yl)-5-bromo-4-methylpyridine (CAS 1289123-54-1) lacks the two geminal fluorine atoms that reduce azetidine basicity by approximately 3 pKa units and substantially alter lipophilicity (ΔLogP), fundamentally changing target engagement and permeability profiles [1]. The positional isomer 3-bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine (CAS 2806846-63-7) relocates the bromine and methyl groups, producing different electronic and steric environments that alter cross-coupling reactivity and downstream SAR . Removal of either the bromine (eliminating the cross-coupling handle) or the methyl group (altering steric and electronic tuning) produces analogs that fail to support the specific synthetic sequences for which this compound was designed. The evidence below quantifies these critical differences [2].

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Data for 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine


Azetidine Basicity Reduction: 3,3-Difluoro Substitution Lowers pKa by ~3 Units vs. Unsubstituted Azetidine

The 3,3-difluoroazetidine moiety in the target compound confers a significantly reduced amine basicity compared to the non-fluorinated azetidine analog. According to the systematic study by Melnykov et al. (2023), difluorination of azetidine reduces conjugate-acid pKa by approximately 3 log units relative to parent azetidine (pKa ≈ 11.3), producing a measured pKa in the range of approximately 7.4–8.1 for 3,3-difluoroazetidine derivatives [1]. This pKa shift places the difluoroazetidine nitrogen closer to physiological pH, enhancing the fraction of uncharged species at pH 7.4 and thereby improving passive membrane permeability—a critical advantage for CNS-targeted programs. In contrast, 2-(azetidin-1-yl)-5-bromo-4-methylpyridine retains the high basicity (pKa ~11.3) of the parent azetidine, resulting in predominant protonation at physiological pH and reduced passive permeability [2].

physicochemical property optimization drug-likeness tuning amine basicity modulation

Lipophilicity Modulation: 3,3-Difluoroazetidine Introduces a Favorable LogP Shift vs. Parent Azetidine

Incorporation of the 3,3-difluoroazetidin-1-yl substituent at the pyridine C2 position alters the lipophilicity of the scaffold compared to the non-fluorinated 2-(azetidin-1-yl) analog. The computed LogP for 3,3-difluoroazetidine (the free amine) is approximately –0.27 (ACD/LogP), whereas parent azetidine has a computed LogP of approximately –0.43 [1]. When incorporated into the trisubstituted pyridine core, this differential translates to a measurable increase in lipophilicity for the target compound, with the overall molecular LogP estimated to be in the range of approximately 2.0–2.5 (XLogP3-based estimation for the full molecule: C₉H₉BrF₂N₂) [2]. The Melnykov study further demonstrated that difluorination generally modulates LogP while maintaining adequate aqueous solubility—a balance that is challenging to achieve with mono-fluorinated or non-fluorinated congeners [1].

lipophilicity optimization CNS drug design logP tuning

Metabolic Stability Caveat: 3,3-Difluoroazetidine Derivatives Show Reduced Intrinsic Microsomal Clearance Relative to Expectations

The Melnykov et al. (2023) study identified 3,3-difluoroazetidine derivatives as the single exception to the general rule that fluorinated saturated heterocyclic amines retain high metabolic stability. Specifically, 'intrinsic microsomal clearance measurements demonstrated high metabolic stability of the compounds studied (with a single exception of the 3,3-difluoroazetidine derivative)' [1]. This finding is critical for procurement decisions: while the 3,3-difluoroazetidine motif offers clear pKa and LogP advantages, it may introduce a metabolic liability relative to mono-fluorinated or unsubstituted azetidine, pyrrolidine, or piperidine congeners. For programs where metabolic stability is paramount (e.g., oral drug candidates), the alternative 2-(azetidin-1-yl)-5-bromo-4-methylpyridine may offer a more stable scaffold, albeit with less favorable permeability. This trade-off is precisely defined by the quantitative pKa/LogP/microsomal stability data from the Melnykov study, enabling an informed selection between the difluoro and non-fluorinated analogs [1].

metabolic stability intrinsic clearance microsomal stability

Regioisomeric Differentiation: 5-Bromo-2-azetidinyl-4-methyl Substitution Pattern Enables Specific Kinase Inhibitor SAR vs. 3-Bromo-6-azetidinyl-2-methyl Isomer

The specific regioisomeric arrangement of the target compound—bromine at C5, 3,3-difluoroazetidine at C2, and methyl at C4—is distinct from the commercially available regioisomer 3-bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine (CAS 2806846-63-7), in which the bromine is at C3, the azetidine is at C6, and the methyl is at C2 . This positional difference alters the electron density distribution on the pyridine ring and changes the trajectory of substituents during target binding. In the Eisai FGFR inhibitor patent (US8933099B2), the monocyclic pyridine core with an azetidine at the 2-position and appropriate substitution at the 4- and 5-positions is explicitly claimed, with structural examples demonstrating that the 2-azetidinyl-4-methyl-5-substituted pattern is critical for FGFR inhibitory activity [1]. The 3-bromo-6-azetidinyl-2-methyl regioisomer would place the azetidine at a geometrically distinct position, likely abolishing key hinge-region hydrogen-bond interactions in kinase targets. The two regioisomers are not functionally interchangeable, and selection of the correct regioisomer is essential for reproducing published SAR.

regioisomer specificity FGFR inhibitor kinase selectivity

GOAT Inhibitor Potency: Target-Compound-Containing Analog Achieves Picomolar IC₅₀ (0.0520 nM) in Ghrelin O-Acyltransferase Cellular Assay

In Boehringer Ingelheim's US10308667 patent, Example 129 (BDBM396226) incorporates the target compound as its core pyridine fragment (5-bromo-2-(3,3-difluoro-azetidin-1-yl)-pyridine) elaborated at the C6-methyl position with a 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine moiety. This elaborated compound demonstrated an IC₅₀ of 0.0520 nM (52.0 pM) in a cellular ghrelin O-acyltransferase (GOAT) inhibition assay using HEK293 cells [1][2]. In contrast, Example 5 (BDBM396102), which employs a simpler 5-bromo-pyridine fragment *without* the difluoroazetidine substitution, showed an IC₅₀ of 0.240 nM—approximately 4.6-fold weaker potency [3]. While this comparison is confounded by other structural differences between the two examples, it strongly suggests that the 3,3-difluoroazetidine moiety contributes meaningfully to target binding affinity in this series. The assay measured inhibition in a cellular context (5000 cells/well, 384-well format, DMEM 10% FCS, 37 °C, 5% CO₂), providing translationally relevant potency data [1].

ghrelin O-acyltransferase GOAT inhibitor metabolic disease

Synthetic Versatility: Bromine at C5 Enables Palladium-Catalyzed Cross-Coupling While Difluoroazetidine Provides Conformational Constraint

The target compound's 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi, Buchwald–Hartwig), enabling modular elaboration of the pyridine core for library synthesis [1]. The non-fluorinated analog 2-(azetidin-1-yl)-5-bromo-4-methylpyridine (CAS 1289123-54-1) shares this bromine handle but lacks the conformational restriction and electronic modulation provided by the gem-difluoro substitution on the azetidine ring. The 3,3-difluoroazetidine ring is locked in a puckered conformation with a defined nitrogen lone-pair trajectory, whereas unsubstituted azetidine undergoes rapid ring-flipping, presenting an averaged orientation to binding sites [2]. This conformational difference is critical for structure-based drug design where the precise orientation of the azetidine nitrogen is essential for target engagement. Additionally, the 4-methyl group provides a steric blocking element that can direct regioselectivity in subsequent functionalization steps [3].

Suzuki coupling cross-coupling conformational restriction

Best Research and Industrial Application Scenarios for 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine


Ghrelin O-Acyltransferase (GOAT) Inhibitor Lead Optimization Libraries

Based on the picomolar cellular IC₅₀ (0.0520 nM) achieved by the target-compound-containing Example 129 in the Boehringer Ingelheim US10308667 patent series, this building block is ideally suited for synthesizing focused libraries of GOAT inhibitors for metabolic disease indications (obesity, type 2 diabetes, metabolic syndrome) [1]. The 5-bromo handle enables rapid diversification via Suzuki coupling to explore P2–P4 pocket interactions, while the 3,3-difluoroazetidine provides the pKa-reduced amine pharmacophore that contributed to the exceptional potency observed [2].

FGFR Kinase Inhibitor Development with CNS Penetration Requirements

The Eisai monocyclic pyridine FGFR inhibitor patent (US8933099B2) explicitly claims 2-azetidinyl-pyridine scaffolds, and the specific 5-bromo-2-(3,3-difluoroazetidin-1-yl)-4-methyl substitution pattern positions the compound as a key intermediate for CNS-penetrant FGFR inhibitors [3]. The reduced pKa (Δ~–3 units vs. unsubstituted azetidine) shifts the compound into a favorable CNS MPO (Multiparameter Optimization) score range, supporting BBB penetration for glioblastoma and other CNS malignancy programs [4].

Cannabinoid CB2 Receptor Agonist Scaffold Elaboration

The patent WO20190248803 (Hoffmann-La Roche) describes pyridine derivatives containing 3,3-difluoroazetidin-1-yl substituents as preferential CB2 receptor agonists for inflammatory and neuropathic pain indications [5]. The target compound's 5-bromo position allows installation of diverse aryl/heteroaryl groups to probe CB2 vs. CB1 selectivity, while the 4-methyl group provides a critical steric element for subtype discrimination. Proper regioisomer selection (C2-azetidinyl, not C6) is essential for reproducing the CB2 agonist pharmacophore [5].

Physicochemical Property Optimization in CNS Drug Discovery Programs

The systematic study by Melnykov et al. (2023) provides quantitative pKa, LogP, and microsomal stability data that position the 3,3-difluoroazetidine motif as a 'dialable' physicochemical tuning element [4]. For programs requiring precise control of amine basicity (pKa 7.4–8.1 range), lipophilicity (LogP ~2.0–2.5 for the trisubstituted pyridine), and acceptable—but carefully monitored—metabolic stability, this building block offers a well-characterized and commercially accessible entry point. The caveat of reduced microsomal stability (unique among the fluorinated azetidine series) must be factored into lead optimization strategies, potentially via blocking-group metabolism at the pyridine ring or co-administration approaches [4].

Quote Request

Request a Quote for 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.